molecular formula C14H17N3O3 B3077677 5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1049129-43-2

5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3077677
CAS No.: 1049129-43-2
M. Wt: 275.3 g/mol
InChI Key: XRNKEUFYLIDJBX-UHFFFAOYSA-N
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Description

The compound 5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by:

  • Position 1: A 4-isopropylphenyl group (electron-donating substituent).
  • Position 4: A carboxylic acid moiety (providing acidity and hydrogen-bonding capacity).
  • Position 5: A methoxymethyl group (enhancing hydrophilicity and steric bulk).

This structure combines hydrophobic (isopropylphenyl), hydrophilic (carboxylic acid, methoxymethyl), and hydrogen-bonding functionalities, making it relevant for pharmaceutical and materials science applications .

Properties

IUPAC Name

5-(methoxymethyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9(2)10-4-6-11(7-5-10)17-12(8-20-3)13(14(18)19)15-16-17/h4-7,9H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNKEUFYLIDJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, summarizing its pharmacological properties, potential therapeutic applications, and underlying mechanisms based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3

This structure features a triazole ring that is known for its ability to interact with various biological targets. The methoxymethyl and isopropylphenyl substituents contribute to its lipophilicity and potential bioactivity.

Antitumor Activity

Recent studies highlight the antitumor potential of triazole derivatives, including the compound . Research indicates that compounds containing the triazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For example, a study assessed a series of triazole-containing hybrids against human tumor cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results showed that derivatives with similar structures had IC50 values ranging from 12.22 µM to 60.20 µM, indicating varying degrees of potency against these cell lines .

CompoundCell LineIC50 (µM)
This compoundHCT-116TBD
This compoundMCF-7TBD
This compoundHepG2TBD

The mechanism by which triazole derivatives exert their antitumor effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. For instance, some studies suggest that these compounds may interfere with the cell cycle , induce apoptosis , or inhibit angiogenesis—processes essential for tumor growth and metastasis .

Antimicrobial Activity

In addition to antitumor properties, triazoles have been explored for their antimicrobial activities . The presence of the triazole ring enhances the interaction with microbial enzymes and receptors. Preliminary assays indicate that derivatives similar to this compound show promising results against various bacterial strains.

Case Study 1: In Vitro Cytotoxicity Assay

A recent study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines using the Sulforhodamine B assay. The study found that modifications in the phenyl moiety significantly affected cytotoxicity. Compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .

Case Study 2: Structure–Activity Relationship (SAR)

The SAR analysis revealed that substituents on the triazole ring play a crucial role in determining biological activity. For instance, compounds with para-substituted phenyl groups demonstrated higher potency against HepG2 cells compared to their ortho or meta counterparts .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences between the target compound and its analogues:

Compound Name Position 1 Substituent Position 4 Substituent Position 5 Substituent Key Properties/Applications Reference
5-(Methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid 4-Isopropylphenyl Carboxylic acid Methoxymethyl Enhanced hydrophilicity; drug candidates
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid Phenyl Carboxylic acid Methyl Forms hydrogen-bonded dimers; crystallography studies
5-(Carboxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Methoxyphenyl Carboxylic acid Carboxymethyl Dual carboxylic acid groups; metal chelation
1-(5-Chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid 5-Chloro-2-methoxyphenyl Carboxylic acid Methoxymethyl Electron-withdrawing Cl; altered reactivity
5-Cyclobutyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid 4-Methoxyphenyl Carboxylic acid Cyclobutyl Conformational rigidity; enzyme inhibitors

Electronic and Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-isopropylphenyl group (target compound) is electron-donating, increasing the electron density of the triazole ring, which may enhance nucleophilic substitution reactivity. The methoxymethyl group (target) offers moderate hydrophilicity, while carboxymethyl () increases acidity and metal-binding capacity due to an additional carboxylic acid group .
  • Hydrogen Bonding and Crystal Packing :

    • The methyl-substituted analogue () forms inversion dimers via O–H⋯O hydrogen bonds (R₂²(8) motif), critical for crystal engineering. The target compound’s methoxymethyl group may disrupt such packing due to steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

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